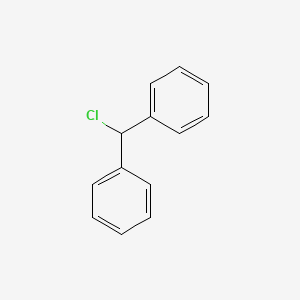

Chlorodiphenylmethane

Description

Properties

IUPAC Name |

[chloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVDCDLBOLSVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861684 | |

| Record name | Benzene, 1,1'-(chloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 20.5 deg C; [HSDB] Liquid; mp = 17-20 deg C; [MSDSonline] | |

| Record name | Chlorodiphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173 °C @ 19 MM HG | |

| Record name | CHLORODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1398 @ 20 °C/4 °C | |

| Record name | CHLORODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

90-99-3 | |

| Record name | Chlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(chloromethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9N9AYV4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

20.5 °C | |

| Record name | CHLORODIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Chlorodiphenylmethane from Diphenylmethane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides an in-depth guide to the synthesis of chlorodiphenylmethane, a key intermediate in the pharmaceutical industry, from its precursor diphenylmethane (B89790). The primary focus is on the free-radical chlorination pathway, detailing the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. An alternative synthesis route from benzhydrol is also presented for comparative purposes. The document includes detailed visualizations of the reaction workflow and mechanism to facilitate a deeper understanding for research and development applications.

Introduction

Chlorodiphenylmethane, also known as benzhydryl chloride, is a vital organic compound characterized by a diphenylmethane backbone with a chlorine atom substituted at the methylene (B1212753) bridge.[1] Its chemical properties, particularly the reactivity of the benzylic chloride, make it a valuable intermediate in organic synthesis.[2] It serves as a precursor for numerous pharmaceutical agents, most notably in the synthesis of first-generation antihistamines like diphenhydramine.[3][4] This guide focuses on the direct synthesis of chlorodiphenylmethane from diphenylmethane via a free-radical substitution reaction, a fundamental process for functionalizing alkanes and alkyl-substituted aromatics.[5]

Synthesis of Chlorodiphenylmethane from Diphenylmethane

The most direct method for converting diphenylmethane to chlorodiphenylmethane is through a free-radical halogenation reaction.[4] This process selectively targets the benzylic hydrogens of the methylene bridge, which are significantly weaker and more susceptible to abstraction than the aromatic hydrogens.[5] The reaction is typically initiated by ultraviolet (UV) light, which provides the energy for the homolytic cleavage of chlorine gas (Cl₂).[6][7]

Reaction Principle and Workflow

The overall reaction involves the substitution of one of the two benzylic hydrogen atoms on diphenylmethane with a chlorine atom. This photochemical reaction proceeds via a self-sustaining radical chain mechanism.[8]

The general workflow for this synthesis is outlined below.

References

- 1. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chlorodiphenylmethane (also known as benzhydryl chloride), a versatile reagent in organic synthesis with significant applications in pharmaceutical development. This document covers its chemical and physical properties, synthesis protocols, and its role as a key intermediate and protecting group.

Core Properties and Identification

Chlorodiphenylmethane is an organochloride that is a liquid at room temperature, appearing colorless to yellow.[1] Its structure features a central methane (B114726) carbon atom bonded to two phenyl groups and one chlorine atom.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 90-99-3[2][3][4][5] |

| Molecular Formula | C₁₃H₁₁Cl[2][3] |

| Synonyms | Benzhydryl chloride, Diphenylchloromethane[3][5] |

| InChI Key | ZDVDCDLBOLSVGM-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[6] |

Physicochemical Properties

The key physical and chemical properties of chlorodiphenylmethane are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 202.68 g/mol | [2][3][4] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Melting Point | 15-17 °C | [1][4][7] |

| Boiling Point | 140 °C at 3 mmHg 173 °C at 19 mmHg | [1][4] [2][6] |

| Density | 1.14 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.595 | [1][4] |

| Solubility | Soluble in chloroform, acetone, dichloromethane (B109758), and ethanol. Sparingly soluble in methanol (B129727). Slightly soluble in water. | [1][8][9] |

Synthesis of Chlorodiphenylmethane

A common and efficient method for the synthesis of chlorodiphenylmethane is the nucleophilic substitution of diphenylmethanol (B121723) (benzhydrol) with thionyl chloride.[10] This two-step process typically starts with the reduction of benzophenone (B1666685).

Experimental Protocol: Synthesis from Benzophenone

Step 1: Reduction of Benzophenone to Diphenylmethanol

-

In a reaction vessel, dissolve benzophenone in methanol (5 volumes).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (B1222165) (1 equivalent) to the cooled solution portion-wise.

-

Stir the mixture at the same temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the excess methanol under reduced pressure.

-

Quench the reaction mixture with water (5 volumes) and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to yield crude diphenylmethanol. This crude product can be used directly in the next step.[10]

Step 2: Chlorination of Diphenylmethanol

-

Dissolve the crude diphenylmethanol from Step 1 in toluene (B28343) (5 volumes) and cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.25 equivalents) to the solution.

-

Stir the mixture at room temperature for 1 hour, monitoring for completion by TLC.[10]

-

After the reaction is complete, pour the mixture into ice-cold water (10 volumes).

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the filtrate under reduced pressure to obtain pure chlorodiphenylmethane as an oil.[10]

Caption: Synthetic workflow for Chlorodiphenylmethane.

Applications in Pharmaceutical Development

Chlorodiphenylmethane is a valuable reagent in medicinal chemistry, primarily serving two roles: as a key building block for pharmaceutical ingredients and as a source for the diphenylmethyl (DPM) or benzhydryl (Bzh) protecting group.

The diphenylmethane (B89790) scaffold is a core structural feature in many first-generation antihistamines that act as H1 receptor inverse agonists.[11] Chlorodiphenylmethane is a crucial intermediate in the synthesis of drugs like Diphenhydramine (B27) and Pheniramine.[1][11][12]

Experimental Protocol: Synthesis of Diphenhydramine

This synthesis involves the etherification of chlorodiphenylmethane with N,N-dimethylaminoethanol.

-

Dissolve chlorodiphenylmethane (1 equivalent) in a solvent such as toluene.

-

Add N,N-dimethylaminoethanol (1.2 equivalents) and a base like sodium bicarbonate (2 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.[11]

The diphenylmethyl (DPM), or benzhydryl, group is a useful protecting group for alcohols, amines, and carboxylic acids in multi-step organic synthesis.[13][14] Its introduction is typically achieved by reaction with chlorodiphenylmethane. The DPM group offers stability under various conditions and can be removed selectively.[11]

Key Features of the DPM Protecting Group:

-

Stability: It is more stable to strong acidic conditions than the trityl group.[14]

-

Introduction: Can be introduced by nucleophilic substitution of chlorodiphenylmethane, often using a base to deprotonate the functional group being protected.[11][13]

-

Deprotection (Cleavage): Removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid) or via hydrogenation.[11][14] An oxidative deprotection method using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) followed by mild acid hydrolysis is also effective for amines.[14]

Experimental Protocol: Protection of a Primary Amine

-

Dissolve the primary amine (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM).

-

Add chlorodiphenylmethane (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude N-benzhydryl amine can be purified by column chromatography.[11]

Caption: Workflow for benzhydryl group protection/deprotection.

Safety and Handling

Chlorodiphenylmethane is classified as a dangerous good for transport.[3] It is known to cause skin irritation and severe eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in an inert atmosphere at room temperature.[1]

This guide consolidates key technical information on chlorodiphenylmethane to support its effective and safe use in research and development, particularly within the pharmaceutical industry.

References

- 1. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. 氯化二苯基甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Chlorodiphenylmethane | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benzhydryl chloride | CAS#:90-99-3 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. chlorodiphenylmethane, 98% | Fisher Scientific [fishersci.ca]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Benzhydryl Chloride: A Technical Guide to Reactivity and Stability

For Immediate Release

[City, State] – This document provides an in-depth technical guide on the reactivity and stability of benzhydryl chloride (also known as chlorodiphenylmethane), a key intermediate in pharmaceutical synthesis and various chemical applications. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core chemical characteristics, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

Benzhydryl chloride is a highly reactive alkyl halide, primarily undergoing nucleophilic substitution reactions through a unimolecular (SN1) mechanism. This reactivity is dictated by the exceptional stability of the resulting benzhydryl carbocation, which is stabilized by resonance across two phenyl rings. However, this inherent reactivity also contributes to its instability, particularly in the presence of nucleophiles, including water and other protic solvents. Understanding the delicate balance between its reactivity and stability is crucial for its effective use in synthesis and for ensuring the stability of drug substances containing the benzhydryl moiety.

Core Reactivity Profile

The reactivity of benzhydryl chloride is dominated by its propensity to form a stable secondary carbocation. This intermediate is planar and allows for nucleophilic attack from either face, which has important stereochemical implications in asymmetric synthesis.[1]

Key Reactions:

-

Nucleophilic Substitution (SN1): The rate-determining step is the unimolecular dissociation of the chloride ion to form the benzhydryl carbocation.[1][2] This carbocation is then rapidly attacked by a wide range of nucleophiles. The rate of reaction is largely independent of the nucleophile's concentration but is significantly influenced by solvent polarity.[1][2]

-

Solvolysis: In protic solvents like water, alcohols, or carboxylic acids, benzhydryl chloride readily undergoes solvolysis, where the solvent molecule acts as the nucleophile. This leads to the formation of benzhydrol, benzhydryl ethers, or esters, respectively.

-

Friedel-Crafts Alkylation: The benzhydryl carbocation is an effective electrophile for Friedel-Crafts alkylation reactions with aromatic compounds.

-

Reaction with Amines: Benzhydryl chloride reacts with primary and secondary amines to form the corresponding N-benzhydrylated products.

-

Formation of Ethers and Esters: Reaction with alkoxides or carboxylates yields benzhydryl ethers and esters.

The stability of the benzhydryl carbocation is a central theme, influenced by factors such as resonance delocalization of the positive charge across the two phenyl rings and the inductive effects of substituents on these rings.[3][4][5]

Stability Profile

The stability of benzhydryl chloride is inversely related to its reactivity. It is sensitive to moisture, heat, and nucleophilic reagents.

-

Hydrolytic Instability: Exposure to moist air or water leads to rapid hydrolysis, forming benzhydrol and hydrochloric acid.[6] This degradation pathway is a primary concern for its storage and handling.

-

Thermal Decomposition: At elevated temperatures, benzhydryl chloride can decompose, potentially releasing irritating gases and vapors such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6][7][8]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6][8]

Quantitative Data

Solvolysis Kinetics

The rate of solvolysis is highly dependent on the solvent's ionizing power. The Grunwald-Winstein equation is often used to correlate solvolysis rates. A study on the solvolysis of benzhydryl chloride and bromide reported sensitivities (l values) of 1.19 and 1.29, respectively, which are indicative of a reaction mechanism with significant carbocationic character.[9]

Table 1: Representative Solvolysis Rate Constants for Benzhydryl Derivatives

| Solvent System | Leaving Group | Rate Constant (k) at 25°C (s⁻¹) | Reference |

|---|---|---|---|

| 80% Ethanol / 20% Water | Chloride | Data not explicitly found in searches | [9][10] |

| 90% Acetone / 10% Water | Chloride | Data not explicitly found in searches | [11] |

| Methanol | Chloride | Data not explicitly found in searches | [9] |

| Ethanol | Chloride | Data not explicitly found in searches | [9] |

| 2,2,2-Trifluoroethanol (TFE) | Chloride | Data not explicitly found in searches |[9] |

Nucleophilic Substitution Yields

The yields of substitution reactions are generally high due to the favorable formation of the carbocation intermediate.

Table 2: Product Yields for Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| β-dimethylaminoethanol | Benzhydryl Ether | High | Heated with tributylamine (B1682462) | [13] |

| 1-methyl-4-piperidinol | Benzhydryl Ether | High | Refluxed with tripropylamine (B89841) in naphtha | [13] |

| Potassium t-butoxide | Benzhydryl t-butyl ether / Tetraphenylethylene | Quantitative | Varies with solvent (t-butanol vs. DMSO) | [14] |

| Phenoxides, Thiolates, Azide | Substituted Benzhydryls | 81-96% | Activation as toluenesulfonate, then displacement |[15] |

Experimental Protocols

Protocol: Measurement of Solvolysis Rate by Conductimetry

This protocol outlines a method for determining the rate of solvolysis of benzhydryl chloride by measuring the change in conductivity of the solution over time.[16]

Objective: To determine the first-order rate constant for the solvolysis of benzhydryl chloride in a given solvent system (e.g., aqueous acetone).

Materials:

-

Benzhydryl chloride

-

Solvent (e.g., 80% acetone/20% water)

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks, pipettes

-

Data acquisition system (computer)

Procedure:

-

Prepare a stock solution of benzhydryl chloride in the chosen solvent.

-

Equilibrate the solvent and the benzhydryl chloride solution to the desired reaction temperature in the constant temperature bath.

-

Calibrate the conductivity meter.

-

Initiate the reaction by rapidly adding a known volume of the benzhydryl chloride stock solution to the temperature-equilibrated solvent in the conductivity cell.

-

Immediately begin recording the conductivity of the solution at regular time intervals. The reaction produces HCl, which increases the conductivity.

-

Continue recording data until the conductivity reaches a stable value, indicating the completion of the reaction.

-

The first-order rate constant (k) can be determined by plotting ln(L∞ - Lt) versus time (t), where L∞ is the final conductivity and Lt is the conductivity at time t. The slope of this line is -k.

Protocol: Synthesis of a Benzhydryl Ether

This protocol describes a general procedure for the synthesis of a benzhydryl ether via nucleophilic substitution.[13]

Objective: To synthesize beta-dimethylaminoethyl benzhydryl ether.

Materials:

-

Benzhydryl chloride

-

Tributylamine

-

Methyl isobutyl ketone (for workup)

Procedure:

-

Combine dimethylaminoethanol (0.05 mol), benzhydryl chloride (0.075 mol), and tributylamine (0.05 mol) in a reaction vessel.

-

Heat the reaction mixture at 100°C for one hour, then increase the temperature to 130°C for five hours.

-

After the reaction is complete, allow the mixture to cool.

-

Admix the reaction mixture with 25 ml of methyl isobutyl ketone.

-

Chill the mixture to 5°C to crystallize the hydrochloride salt of the desired ether.

-

Collect the crystalline product by filtration.

-

The free ether can be liberated by treatment with an excess of alkali, followed by extraction.

Protocol: Forced Degradation Study (Hydrolytic Stability)

This protocol outlines a typical forced degradation study to assess the hydrolytic stability of a substance containing a benzhydryl chloride moiety, based on general pharmaceutical guidelines.[17][18]

Objective: To evaluate the degradation of the substance under acidic, basic, and neutral hydrolytic conditions.

Materials:

-

Test substance (e.g., a drug candidate with a benzhydryl chloride precursor)

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (B78521) (e.g., 0.1 M NaOH)

-

Purified water

-

pH meter

-

Constant temperature oven (e.g., 60°C)

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Prepare solutions of the test substance in 0.1 M HCl, 0.1 M NaOH, and purified water. A typical concentration is 1 mg/mL.

-

Stress the solutions by heating them at 60°C for a defined period (e.g., 30 minutes to several hours).

-

At specified time points, withdraw aliquots of each solution.

-

Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to quantify the amount of the parent substance remaining and to detect and quantify any degradation products.

-

The goal is to achieve a target degradation of 5-20% to ensure the analytical method can adequately separate degradants from the parent peak.

Visualizations: Mechanisms and Workflows

Caption: The SN1 reaction mechanism of benzhydryl chloride proceeds in two steps.

Caption: Experimental workflow for measuring solvolysis rate via conductimetry.

Caption: Logical relationship of factors affecting benzhydryl chloride stability.

Conclusion

Benzhydryl chloride is a valuable synthetic intermediate whose utility is fundamentally linked to the stability of its corresponding carbocation. Its high reactivity, particularly in SN1 reactions, makes it an efficient precursor for a variety of benzhydrylated compounds. However, this same reactivity necessitates careful handling and storage to prevent unwanted degradation, especially through hydrolysis. The quantitative data and protocols provided in this guide offer a framework for researchers to effectively utilize and control the chemistry of benzhydryl chloride in their development programs.

References

- 1. byjus.com [byjus.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]

- 5. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.at [fishersci.at]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US2751388A - Process for preparing benzhydryl ethers - Google Patents [patents.google.com]

- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conductimetric determination of reaction rates: the solvolysis of benzhydryl chloride - Durham e-Theses [etheses.dur.ac.uk]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. ijrpp.com [ijrpp.com]

The Pivotal Role of Chlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorodiphenylmethane, and the broader benzhydryl moiety it provides, represents a cornerstone in the synthesis of a diverse array of pharmaceutical compounds. Its utility as a versatile intermediate is most prominently showcased in the production of first-generation antihistamines, but its applications extend to central nervous system (CNS) agents and other pharmacologically active molecules. This technical guide provides an in-depth exploration of the synthesis, quantitative data, experimental protocols, and relevant biological pathways associated with pharmaceuticals derived from this critical intermediate.

Core Application: Synthesis of First-Generation Antihistamines

The diphenylmethane (B89790) scaffold is a key structural feature in many first-generation antihistamines, which act as inverse agonists at the histamine (B1213489) H1 receptor. Chlorodiphenylmethane serves as a primary building block for the synthesis of these widely used drugs.[1]

Diphenhydramine (B27)

Diphenhydramine, commonly known as Benadryl®, is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties.[1] Its synthesis is a classic example of the application of chlorodiphenylmethane.

Quantitative Data for Diphenhydramine Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| Batch Synthesis | Chlorodiphenylmethane, N,N-dimethylaminoethanol | Toluene (B28343) | Sodium Bicarbonate | 110 (reflux) | 6-8 | High | Crude product is an oil. |

| Continuous Flow | Chlorodiphenylmethane, N,N-dimethylaminoethanol | Acetonitrile | None | 200 | 1 min | ~50 | Production rate of 128 mg/h. |

| Salt Formation | Diphenhydramine (base), Hydrochloric Acid | Isopropanol (B130326) | N/A | Ice bath | - | High | Precipitation of Diphenhydramine HCl. |

Experimental Protocol: Batch Synthesis of Diphenhydramine

-

Etherification:

-

Dissolve chlorodiphenylmethane (1 equivalent) in toluene.

-

Add N,N-dimethylaminoethanol (1.2 equivalents) and sodium bicarbonate (2 equivalents).[1]

-

Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield diphenhydramine as an oil.

-

-

Salt Formation (Diphenhydramine HCl):

-

Dissolve the crude diphenhydramine base in isopropanol.

-

Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic.

-

Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

-

Experimental Workflow: Synthesis of Diphenhydramine

Pheniramine (B192746)

Pheniramine is another first-generation antihistamine of the alkylamine class.[1] It is a key intermediate in the synthesis of its halogenated derivatives, such as chlorpheniramine (B86927) and brompheniramine. The synthesis involves the alkylation of 2-benzylpyridine (B1664053).

Quantitative Data for Pheniramine Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| Alkylation | 2-Benzylpyridine, 2-Chloro-N,N-dimethylethanamine | Tetrahydrofuran | Sodium Amide | 30-45 | 2 | High | The product is obtained as a concentrated solution. |

| Salt Formation | Pheniramine (base), Maleic Acid | Ethanol (B145695) | N/A | 0 to -2 | 2 | High | Precipitation of Pheniramine Maleate. |

Experimental Protocol: Synthesis of Pheniramine Maleate

-

Alkylation:

-

In a suitable reaction vessel, dissolve 2-benzylpyridine (1 equivalent) in tetrahydrofuran.

-

Add sodium amide (a slight excess) and stir the mixture at 20-25°C for 1 hour.

-

Slowly add a toluene solution of 2-chloro-N,N-dimethylethanamine (1 equivalent), maintaining the temperature between 30-40°C.

-

After the addition is complete, heat the reaction mixture to 40-45°C for 2 hours.

-

Cool the reaction to room temperature and quench with water.

-

Separate the organic phase, wash it until neutral, and concentrate to obtain pheniramine.

-

-

Salt Formation (Pheniramine Maleate):

-

Dissolve maleic acid (1 equivalent) in dehydrated ethanol with stirring.

-

Add the pheniramine base to the solution and stir for 30 minutes.

-

Cool the mixture to 0 to -2°C and hold for 2 hours to induce crystallization.

-

Filter the precipitate to obtain pheniramine maleate.

-

Experimental Workflow: Synthesis of Pheniramine Maleate

Meclizine (B1204245)

Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. Its synthesis involves a derivative of chlorodiphenylmethane, specifically 4-chlorobenzhydryl chloride.

Quantitative Data for Meclizine Synthesis

| Step | Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| Intermediate Synthesis | 4-Chlorobenzhydryl chloride, Piperazine (B1678402) | Toluene | Potassium Iodide | 80 - reflux | 14 | High | Synthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854). |

| Final Product Synthesis | 1-(4-Chlorobenzhydryl)piperazine, m-Methylbenzyl chloride | Toluene | - | Reflux | 4-6 | 81.8 | The overall yield of Meclizine hydrochloride. |

Experimental Protocol: Synthesis of Meclizine Hydrochloride

-

Synthesis of 1-(4-chlorobenzhydryl)piperazine:

-

In a reaction vessel, combine piperazine (anhydrous, 2.5-4.5 equivalents) with toluene.

-

Add a catalytic amount of potassium iodide.

-

Heat the mixture to 80°C and add a solution of 4-chlorobenzhydryl chloride (1 equivalent) in toluene.

-

Maintain the temperature at 80°C for 2 hours, then increase to reflux for 12 hours.

-

After completion, cool the mixture, wash with water, and treat with hydrochloric acid to precipitate the intermediate.

-

Neutralize with sodium hydroxide (B78521) solution to obtain the solid product, which is then filtered and dried.

-

-

Synthesis of Meclizine:

-

React the 1-(4-chlorobenzhydryl)piperazine intermediate with m-methylbenzyl chloride in toluene under reflux for 4-6 hours.

-

After the reaction, the mixture is worked up to isolate the meclizine base.

-

-

Salt Formation (Meclizine Hydrochloride):

-

Dissolve the crude meclizine base in a suitable solvent like isopropanol.

-

Slowly add concentrated hydrochloric acid while stirring to precipitate meclizine hydrochloride.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

-

Application in Central Nervous System (CNS) Agents

The diphenylmethane scaffold is also present in several drugs targeting the central nervous system.

Benztropine

Benztropine is an anticholinergic drug used to treat Parkinson's disease and other movement disorders. Its synthesis involves the condensation of tropine (B42219) with a diphenylmethane derivative, typically bromodiphenylmethane.

Quantitative Data for Benztropine Synthesis

| Step | Reactants | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| Condensation | Bromodiphenylmethane, Tropine | - | - | - | - | - | Data not readily available in public literature. |

Experimental Protocol: General Synthesis of Benztropine

A common synthetic route involves the condensation of tropine with bromodiphenylmethane, which is formed from the bromination of diphenylmethane.

Other Pharmaceutical Applications

The diphenylmethane core is found in other therapeutic agents, highlighting the versatility of its derivatives.

Clidinium Bromide

Clidinium bromide is a synthetic anticholinergic agent used to treat gastrointestinal disorders. While not directly synthesized from chlorodiphenylmethane, a key reagent in its synthesis, diphenylacetyl chloride, contains the core diphenylmethane structure.[1]

Biological Signaling Pathway

First-generation antihistamines, synthesized from chlorodiphenylmethane, primarily exert their effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. First-generation antihistamines block these effects by binding to the H1 receptor and preventing its activation by histamine.

Signaling Pathway Diagram: Histamine H1 Receptor

Conclusion

Chlorodiphenylmethane and its derivatives are indispensable intermediates in the pharmaceutical industry. Their structural contribution to a wide range of drugs, particularly first-generation antihistamines, underscores their continued importance in medicinal chemistry. The synthetic routes and biological pathways detailed in this guide provide a foundational understanding for researchers and professionals engaged in the development of new and improved therapeutic agents.

References

Synthesis of Diphenhydramine from Chlorodiphenylmethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diphenhydramine (B27), a first-generation antihistamine, utilizing chlorodiphenylmethane as a key starting material. The document details the core chemical transformations, presents quantitative data from both batch and continuous flow synthesis methodologies, and provides detailed experimental protocols. Furthermore, this guide includes visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

Diphenhydramine, widely known by its trade name Benadryl®, is an H1-receptor antagonist with anticholinergic and sedative properties. Its synthesis is a classic example of a Williamson ether synthesis, a fundamental reaction in organic chemistry. The core structure of diphenhydramine consists of a diphenylmethane (B89790) moiety linked via an ether bond to an N,N-dimethylethanamine group. A common and efficient synthetic route involves the reaction of a halodiphenylmethane, such as chlorodiphenylmethane, with N,N-dimethylaminoethanol. This guide will explore this specific pathway in detail, offering insights into both traditional batch processing and modern continuous flow techniques.

Chemical Reaction Pathway

The synthesis of diphenhydramine from chlorodiphenylmethane is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the hydroxyl group of N,N-dimethylaminoethanol by a base, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of chlorodiphenylmethane, displacing the chloride ion to form the desired ether linkage. The final step typically involves the conversion of the diphenhydramine free base to its hydrochloride salt for pharmaceutical applications.

Caption: General reaction scheme for the synthesis of Diphenhydramine HCl.

Quantitative Data Summary

The synthesis of diphenhydramine from chlorodiphenylmethane has been successfully demonstrated using both batch and continuous flow methodologies. The following tables summarize the quantitative data associated with these processes.

Batch Synthesis

While a detailed experimental protocol for the batch synthesis of diphenhydramine from chlorodiphenylmethane is provided in this guide, specific yield and purity data are not extensively reported in readily available literature. The provided protocol is a representative laboratory-scale procedure.[1]

| Parameter | Value | Reference |

| Starting Material | Chlorodiphenylmethane | [1] |

| Reagent | N,N-Dimethylaminoethanol | [1] |

| Base | Sodium Bicarbonate | [1] |

| Solvent | Toluene | [1] |

| Temperature | Reflux (~110 °C) | [1] |

| Reaction Time | 6-8 hours | [1] |

| Yield | Not explicitly reported | |

| Purity | Not explicitly reported |

Continuous Flow Synthesis

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety, and scalability. The synthesis of diphenhydramine hydrochloride via continuous flow has been studied in detail, providing valuable quantitative data.[2][3][4]

| Starting Material | Reagent Ratio (Chlorodiphenylmethane:DMAE) | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

| Chlorodiphenylmethane | 1:4 | None | 175 | 16 | 92 | |

| Chlorodiphenylmethane | 1:2 | None | 175 | 16 | 91 | |

| Chlorodiphenylmethane | 1:1 | None | 175 | 16 | 86 | |

| Chlorodiphenylmethane | 1:1 | None | 175 | 32 | 85 | |

| Chlorodiphenylmethane | 1:1 | None | 200 | 16 | 78 | |

| Chlorodiphenylmethane | - | Acetonitrile | 200 | 1 | - | [5] |

Note: DMAE refers to N,N-dimethylaminoethanol.

Experimental Protocols

Batch Synthesis of Diphenhydramine from Chlorodiphenylmethane[1]

This protocol describes a common laboratory-scale batch synthesis.

Step 1: Etherification

-

Reagents:

-

Chlorodiphenylmethane (1 equivalent)

-

N,N-Dimethylaminoethanol (1.2 equivalents)

-

Sodium bicarbonate (2 equivalents)

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chlorodiphenylmethane in toluene.

-

Add N,N-dimethylaminoethanol and sodium bicarbonate to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield diphenhydramine as an oil.

-

Step 2: Salt Formation

-

Reagents:

-

Diphenhydramine base (from Step 1)

-

Hydrochloric acid in isopropanol (B130326)

-

Isopropanol

-

-

Procedure:

-

Dissolve the crude diphenhydramine base in isopropanol.

-

Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper).

-

Cool the mixture in an ice bath to facilitate the precipitation of diphenhydramine hydrochloride.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold isopropanol.

-

Dry the product under vacuum.

-

References

- 1. benchchem.com [benchchem.com]

- 2. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. allfordrugs.com [allfordrugs.com]

- 5. Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00905D [pubs.rsc.org]

Chlorodiphenylmethane as an Initiator for Radical Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodiphenylmethane, also known as benzhydryl chloride, is a halogenated hydrocarbon that has demonstrated utility as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its chemical structure, featuring a chlorine atom attached to a diphenylmethyl group, allows for the controlled generation of radicals, a critical step in the synthesis of well-defined polymers with specific molecular weights and low polydispersity. This guide provides a comprehensive overview of the core principles, experimental considerations, and mechanistic pathways involved in utilizing chlorodiphenylmethane as a radical polymerization initiator.

The diphenylmethyl radical generated from chlorodiphenylmethane is relatively stable due to resonance delocalization across the two phenyl rings. This inherent stability influences the initiation kinetics and the overall control of the polymerization process. While detailed kinetic data for chlorodiphenylmethane is not as abundant as for more common initiators, studies on structurally similar compounds provide valuable insights into its behavior.

Mechanism of Initiation in Atom Transfer Radical Polymerization (ATRP)

In the context of ATRP, chlorodiphenylmethane functions as an alkyl halide initiator. The initiation process involves the reversible homolytic cleavage of the carbon-chlorine bond, facilitated by a transition metal catalyst, typically a copper(I) complex.

The generally accepted mechanism for ATRP initiation with an alkyl halide like chlorodiphenylmethane is as follows:

-

Activation: The initiator, chlorodiphenylmethane (R-Cl), reacts with the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)X/L), to form a radical (R•) and the deactivator, which is the transition metal complex in a higher oxidation state (e.g., X-Cu(II)X/L).

-

Initiation: The generated diphenylmethyl radical (R•) adds to a monomer unit (M), forming a new propagating radical (P1•).

-

Deactivation: The propagating radical can be reversibly deactivated by reacting with the deactivator, reforming a dormant polymer species (P1-Cl) and the activator.

This reversible activation-deactivation equilibrium is the key to controlling the radical concentration, minimizing termination reactions, and achieving a controlled polymerization.

Caption: Initiation pathway in ATRP using chlorodiphenylmethane.

Quantitative Data

While specific kinetic data for chlorodiphenylmethane is limited in publicly available literature, data from its close structural analog, diphenylmethyl chloride (DPMCl), in the ATRP of styrene (B11656) provides a useful benchmark. The polymerization exhibits characteristics of a controlled process, including a linear increase in molecular weight with monomer conversion and the formation of polymers with a relatively narrow molecular weight distribution.

| Initiator | Monomer | Catalyst/Ligand | Solvent | PDI (Mw/Mn) | Reference |

| Diphenylmethyl Chloride | Styrene | CuCl/PMDETA | Cyclohexanone | 1.2 - 1.5 | [1] |

| Benzhydryl Chloride | Methyl Methacrylate (B99206) | CuCl/dNbipy | Diphenyl ether | - (low rate) | [2] |

Note: The polymerization of methyl methacrylate initiated by benzhydryl chloride was reported to be slow due to the coupling of the initiating benzhydryl radicals[2]. This suggests that the initiator efficiency may be a critical parameter to optimize for certain monomers.

Experimental Protocols

The following are generalized experimental protocols for conducting ATRP using an alkyl halide initiator like chlorodiphenylmethane. These should be adapted and optimized for specific monomers and desired polymer characteristics.

Materials

-

Monomer: (e.g., Styrene, Methyl Acrylate) - Purified by passing through a column of basic alumina (B75360) to remove inhibitor.

-

Initiator: Chlorodiphenylmethane - Used as received or purified by distillation/recrystallization.

-

Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) - Purified by washing with acetic acid and ethanol, then dried under vacuum.

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) - Used as received.

-

Solvent: (e.g., Toluene, Anisole, Cyclohexanone) - Anhydrous, deoxygenated.

General Procedure for ATRP of Styrene

-

Catalyst/Ligand Preparation: To a Schlenk flask, add CuBr (1 eq) and the ligand (2 eq). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction Mixture: Degassed solvent and monomer (e.g., 100 eq of styrene) are added to the Schlenk flask via a degassed syringe. The mixture is stirred to allow the formation of the copper-ligand complex.

-

Initiation: Chlorodiphenylmethane (1 eq) is added via a degassed syringe to start the polymerization.

-

Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 110 °C). Samples can be taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

-

Termination: The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

Purification: The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

References

An In-Depth Technical Guide to the Friedel-Crafts Reaction Mechanism with Chlorodiphenylmethane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds on aromatic rings.[1][2] This guide provides a detailed examination of the Friedel-Crafts alkylation mechanism using chlorodiphenylmethane as the alkylating agent. This specific reaction is of significant interest for the synthesis of triarylmethanes and related structures, which are valuable scaffolds in medicinal chemistry and materials science. We will explore the core reaction mechanism, the influence of various catalysts and conditions, present detailed experimental protocols, and summarize key data for practical application.

Core Reaction Mechanism

The Friedel-Crafts alkylation of an aromatic compound (e.g., benzene) with chlorodiphenylmethane is a classic example of electrophilic aromatic substitution.[2][3] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and proceeds through three primary steps.[3][4]

Step 1: Formation of the Electrophile

The reaction is initiated by the activation of the alkyl halide, chlorodiphenylmethane, by the Lewis acid catalyst. The Lewis acid abstracts the chloride ion to form a highly reactive and resonance-stabilized diphenylmethyl carbocation (also known as the diphenylcarbenium ion).[1] This carbocation serves as the potent electrophile required for the subsequent step.

Equation: (C₆H₅)₂CHCl + AlCl₃ ⇌ (C₆H₅)₂CH⁺ + AlCl₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic diphenylmethyl carbocation.[5] This attack disrupts the aromaticity of the ring, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or a sigma (σ) complex.[3][4] This intermediate is resonance-stabilized, with the positive charge delocalized over the ring.

Step 3: Deprotonation and Catalyst Regeneration

To restore the highly stable aromatic system, a weak base, the AlCl₄⁻ ion, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[3][5][6][7] The electrons from the carbon-hydrogen bond move back into the ring, re-establishing aromaticity and forming the final product, triphenylmethane (B1682552) (in the case of benzene (B151609) as the substrate). This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrochloric acid (HCl) as a byproduct.[4]

Caption: Friedel-Crafts alkylation mechanism with chlorodiphenylmethane.

Data Presentation: Lewis Acid Catalyst Selection

The choice of Lewis acid is critical for the success of the Friedel-Crafts reaction. Catalyst activity generally correlates with its Lewis acidity.[8] The optimal catalyst choice depends on the reactivity of the aromatic substrate.

| Lewis Acid Catalyst | Relative Activity | Typical Substrates | Notes |

| AlCl₃, AlBr₃ | Very High | Benzene, Toluene, less activated arenes | Most common and highly active catalysts. Can promote side reactions like polyalkylation if not carefully controlled.[8] |

| FeCl₃ | High | Activated and moderately activated arenes | A strong Lewis acid, often used as a more economical alternative to AlCl₃.[8] |

| SbCl₅, TiCl₄, SnCl₄ | Moderate to High | Activated arenes (e.g., Anisole, Phenols) | Can offer different selectivity compared to AlCl₃ and may be useful for sensitive substrates.[8] |

| BF₃, ZnCl₂ | Mild | Highly activated aromatic substrates | Useful for preventing polyalkylation and other side reactions with very reactive arenes.[8] |

Experimental Protocols

The following section outlines a generalized, detailed methodology for the alkylation of benzene with chlorodiphenylmethane, synthesized from common laboratory procedures.[1][8]

Materials and Equipment

-

Chlorodiphenylmethane

-

Anhydrous Benzene (serves as reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Round-bottomed flask with a magnetic stirrer

-

Reflux condenser and drying tube

-

Dropping funnel

-

Ice bath

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Characterization equipment (NMR, IR, Melting Point apparatus)

Reaction Workflow

Caption: A generalized workflow for Friedel-Crafts alkylation experiments.

Detailed Procedure

-

Reagent Preparation: In a dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (large excess). Cool the mixture to 0°C in an ice bath with continuous stirring.[1]

-

Addition of Alkylating Agent: Dissolve chlorodiphenylmethane (1 equivalent) in a minimal amount of anhydrous benzene and place it in a dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5°C.[1][8]

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for one hour, then allow it to slowly warm to room temperature. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[8]

-

Work-up and Quenching: Once the reaction is deemed complete, cool the flask back down in an ice bath. In a well-ventilated fume hood, cautiously pour the reaction mixture over a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][8]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the excess benzene using a rotary evaporator.[1]

-

Purification: The crude product, triphenylmethane, can be purified by recrystallization from a suitable solvent such as ethanol.[1]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.[1]

Potential Side Reactions and Limitations

-

Polyalkylation: The product of the initial alkylation (triphenylmethane) can be more nucleophilic than the starting benzene ring. This can lead to further alkylation, resulting in poly-substituted byproducts. Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]

-

Rearrangements: While the diphenylmethyl carbocation is relatively stable and less prone to rearrangement compared to primary carbocations, rearrangements are a known limitation of Friedel-Crafts alkylations in general.[4]

-

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the carbocation.

References

Physical and chemical properties of Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of chlorodiphenylmethane (also known as benzhydryl chloride), a key intermediate in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical Properties of Chlorodiphenylmethane

Chlorodiphenylmethane is a colorless to yellow liquid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized below.

| Property | Value |

| CAS Number | 90-99-3[2][4][5][6] |

| Molecular Formula | C₁₃H₁₁Cl[4][5][6] |

| Molecular Weight | 202.68 g/mol [4][5][6] |

| Appearance | Colorless to Yellow Liquid[1][2][7] |

| Melting Point | 15-17 °C[8][9][10], 20.5 °C[4][11] |

| Boiling Point | 173 °C at 19 mmHg[4][11][12], 140 °C at 3 mmHg[3][8][10], 270°C[5], 315.5 °C at 760 mmHg[9] |

| Density | 1.140 g/mL at 25 °C[2][3][8][10], 1.1398 g/cm³ at 20 °C[4][11] |

| Refractive Index (n20/D) | 1.595[8][10][13], 1.5959 at 20 °C[4], 1.5940 to 1.5970[5][7][14] |

| Flash Point | >110 °C (>230 °F)[5][8][12] |

| Solubility | Slightly soluble in water.[2][5][8][9] Soluble in chloroform (B151607) and sparingly soluble in methanol.[3][8] Miscible with common organic solvents.[1] |

| InChI Key | ZDVDCDLBOLSVGM-UHFFFAOYSA-N[5][13] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl[5] |

Chemical Properties and Reactivity

Chlorodiphenylmethane's reactivity is dominated by the lability of the chlorine atom attached to the benzylic carbon. This feature makes it a valuable reagent in various organic transformations.

-

Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This reactivity allows for the synthesis of various derivatives where the chlorine is replaced by groups such as hydroxyls, amines, cyanides, or alkoxides, forming alcohols, amines, nitriles, and ethers, respectively.[1] This is a cornerstone of its utility in building more complex molecular architectures.

-

Friedel-Crafts Alkylation: As a benzylic halide, chlorodiphenylmethane is an effective alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), it generates a stable diphenylmethyl carbocation, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.[15][16] This reaction is fundamental for creating carbon-carbon bonds and synthesizing tri- and tetra-arylmethane derivatives.[17]

-

Stability: The compound exhibits good chemical stability under standard conditions but is sensitive to moisture and can undergo hydrolysis.[1] For long-term storage, it is recommended to keep it under an inert atmosphere at room temperature.[3][8]

-

Pharmaceutical Applications: It serves as a crucial intermediate in the synthesis of various drug molecules.[1][2] A notable example is its use in the production of the antihistamine pheniramine.[1] It is also a starting reagent for synthesizing trimethylhydroquinone (B50269) derivatives, which have been explored for their anti-allergic and anti-oxidative properties.[3][9][18]

Experimental Protocols

Detailed methodologies for key reactions and purification are provided below for laboratory application.

This protocol is adapted from a standard procedure for Friedel-Crafts reactions involving related diarylmethanes and illustrates the general methodology.[17]

Objective: To alkylate an aromatic substrate (e.g., benzene) with chlorodiphenylmethane using a Lewis acid catalyst.

Materials:

-

Chlorodiphenylmethane

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (B151609) (or other aromatic substrate)

-

Anhydrous dichloromethane (B109758) (DCM, as solvent if needed)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene. Cool the mixture to 0°C in an ice bath with constant stirring.

-

Addition of Alkylating Agent: Dissolve chlorodiphenylmethane (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and place it in the dropping funnel.

-

Reaction: Add the chlorodiphenylmethane solution dropwise to the stirred, cooled mixture in the flask. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (reflux) for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath. In a well-ventilated fume hood, slowly and cautiously quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any residual acid and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

This protocol demonstrates a typical nucleophilic substitution using a cyanide source.[1]

Objective: To synthesize the corresponding nitrile by replacing the chlorine atom of chlorodiphenylmethane with a cyano group.

Materials:

-

Chlorodiphenylmethane

-

Trimethylsilyl (B98337) cyanide (TMSCN)

-

Lithium carbonate (Li₂CO₃)

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, water bath

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask, add chlorodiphenylmethane (1 equivalent), dichloromethane (DCM, ~5 mL), lithium carbonate (0.2 equivalents), trimethylsilyl cyanide (TMSCN, 4.5 equivalents), and iodine (1.8 equivalents) in sequence.

-

Reaction Conditions: Stir the resulting mixture at 35°C (using a water bath) in a closed system for approximately 5 hours.

-

Quenching: After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extraction: Separate the organic phase and extract the aqueous layer three times with dichloromethane (5 mL each).

-

Drying and Concentration: Combine the organic layers and dry them with anhydrous MgSO₄. Concentrate the combined organic solution under vacuum.

-

Purification: Purify the resulting residue by silica gel column chromatography to isolate the target nitrile product.

This is a standard procedure for purifying commercial chlorodiphenylmethane.[19]

Objective: To purify chlorodiphenylmethane by removing impurities.

Materials:

-

Crude chlorodiphenylmethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Drying: Dry the crude liquid chlorodiphenylmethane over anhydrous Na₂SO₄.

-

Fractional Distillation: Set up a fractional distillation apparatus for vacuum distillation.

-

Distillation: Distill the dried liquid under reduced pressure (e.g., at 140°C/3 mmHg or 167°C/17mm).

-

Collection: Collect the fraction corresponding to pure chlorodiphenylmethane.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical transformations and experimental processes involving chlorodiphenylmethane.

Caption: Friedel-Crafts Alkylation Mechanism.

Caption: General Nucleophilic Substitution Pathway.

Caption: General Experimental and Work-up Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Chloro Diphenylmethane at Best Price in Navi Mumbai, Maharashtra | Pratap Organics Pvt. Ltd. [tradeindia.com]

- 3. Chlorodiphenylmethane | 90-99-3 [chemicalbook.com]

- 4. Chlorodiphenylmethane | C13H11Cl | CID 7035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chlorodiphenylmethane, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. chlorodiphenylmethane, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 90-99-3 CAS MSDS (Chlorodiphenylmethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benzhydryl chloride | CAS#:90-99-3 | Chemsrc [chemsrc.com]

- 10. Chlorodiphenylmethane 98 90-99-3 [sigmaaldrich.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. echemi.com [echemi.com]

- 13. chlorodiphenylmethane [stenutz.eu]

- 14. chlorodiphenylmethane, 98% 250 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. dl.icdst.org [dl.icdst.org]

- 17. benchchem.com [benchchem.com]

- 18. Chlorodiphenylmethane 98 90-99-3 [sigmaaldrich.com]

- 19. Chlorodiphenylmethane | 90-99-3 [amp.chemicalbook.com]

Chlorodiphenylmethane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions and handling procedures for chlorodiphenylmethane (CAS No. 90-99-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and drug development professionals.

Chemical Identification and Properties

Chlorodiphenylmethane, also known as benzhydryl chloride, is a chemical intermediate used in various organic syntheses.[1] Accurate identification and understanding its physical properties are crucial first steps in safe handling.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | Chlorodiphenylmethane |

| Synonyms | Benzhydryl chloride, Diphenylmethyl chloride, 1,1'-(Chloromethylene)bisbenzene[2][3] |

| CAS Number | 90-99-3[2] |

| Molecular Formula | C₁₃H₁₁Cl[2] |

| Molecular Weight | 202.68 g/mol [3] |

| EC Number | 202-031-7[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Liquid or solid[3][4] |

| Melting Point | 15-17 °C (lit.)[1] |

| Boiling Point | 140 °C / 3 mmHg (lit.)[1] |

| Density | 1.14 g/mL at 25 °C (lit.) |

| Flash Point | 112 °C (233.6 °F) - closed cup |

| Refractive Index | n20/D 1.595 (lit.) |

| Stability | Moisture and air sensitive[2] |

Hazard Identification and Classification

Chlorodiphenylmethane is classified as a hazardous chemical and requires careful handling.[2] It is corrosive and can cause severe burns and eye damage.[2][4]

The signal word for this chemical is "Danger" .[2]

Table 3: GHS Hazard Statements

| Hazard Code | Description |

|---|---|

| H290 | May be corrosive to metals.[5] |

| H314 | Causes severe skin burns and eye damage.[4] |

| H315 | Causes skin irritation.[3] |

| H318 | Causes serious eye damage.[5] |

| H319 | Causes serious eye irritation.[3] |

Primary hazards include its potential to cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[3][6] Inhalation may lead to chemical pneumonitis.[3][7]

Safe Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure risks. This involves a combination of engineering controls, adherence to procedural protocols, and appropriate personal protective equipment.

General Handling Workflow

The following workflow outlines the essential steps for safely handling chlorodiphenylmethane in a laboratory setting.

Caption: Standard workflow for handling chlorodiphenylmethane.

Detailed Handling and Storage Protocols

-

Engineering Controls : Always handle chlorodiphenylmethane inside a chemical fume hood to minimize inhalation of vapors.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[2] Wear all required personal protective equipment.[5] Wash hands thoroughly after handling the material and before breaks.[5]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place designated as a corrosives area.[2] Due to its sensitivity, it should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Avoid exposure to moisture, air, heat, open flames, and other sources of ignition.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and vapors, preventing severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[2][5] | Prevents direct contact that can cause severe skin burns. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects the respiratory tract from harmful vapors. |

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous materials.

Emergency Response Workflow

This diagram outlines the immediate actions to be taken in the event of a spill or personal exposure.

Caption: Emergency response workflow for spills and personal exposure.

Detailed First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[6] Seek immediate medical attention.[2]

-

Inhalation : Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water, but never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[2]

Fire-Fighting and Accidental Release

-